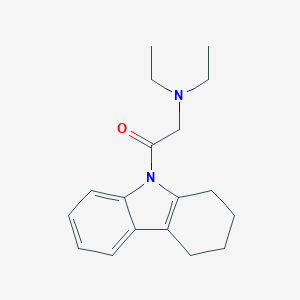
(5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is a chemical compound with potential applications in scientific research. It is a pyrazole-based compound that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of (5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models, indicating its potential as an anti-inflammatory agent. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide in lab experiments is its potential as a multi-targeted agent. It has been shown to have effects on various enzymes and signaling pathways involved in inflammation and cancer progression. One limitation is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of (5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various inflammatory and cancer-related conditions. Additionally, the development of more efficient synthesis methods and the improvement of its solubility may also be areas of future research.
Synthesemethoden
The synthesis of (5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been achieved through several methods. One of the most common methods involves the condensation of 3,5-dimethyl-4-hydroxybenzaldehyde with ethyl acetoacetate to form 3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene ethyl acetoacetate. This intermediate is then reacted with benzylamine and hydrazine hydrate to form the final product.
Wissenschaftliche Forschungsanwendungen
(5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential as an anticancer agent and has shown cytotoxic effects against various cancer cell lines.
Eigenschaften
Molekularformel |
C19H19N3O2 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
(5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-12-8-13(2)18(23)15(9-12)16-10-17(22-21-16)19(24)20-11-14-6-4-3-5-7-14/h3-10,21-22H,11H2,1-2H3,(H,20,24)/b16-15- |
InChI-Schlüssel |
KNKRQYSOYRCZCC-NXVVXOECSA-N |
Isomerische SMILES |
CC1=C/C(=C/2\C=C(NN2)C(=O)NCC3=CC=CC=C3)/C(=O)C(=C1)C |
SMILES |
CC1=CC(=C2C=C(NN2)C(=O)NCC3=CC=CC=C3)C(=O)C(=C1)C |
Kanonische SMILES |
CC1=CC(=C2C=C(NN2)C(=O)NCC3=CC=CC=C3)C(=O)C(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)

![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)

![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)
![methyl 6'-amino-5'-cyano-2'-ethyl-1,3-dihydro-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3'-carboxylate](/img/structure/B249845.png)






